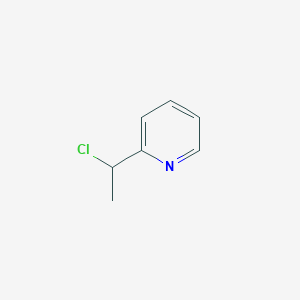

2-(1-Chloroethyl)pyridine

Descripción general

Descripción

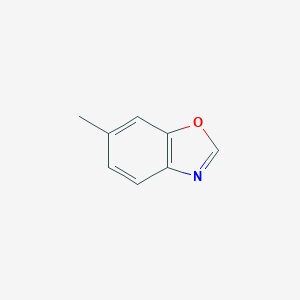

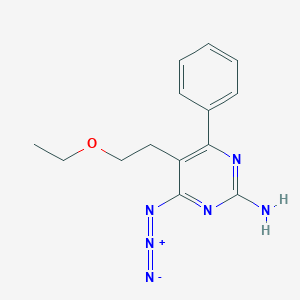

2-(1-Chloroethyl)pyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 and is a light yellow liquid . The IUPAC name for this compound is 2-(1-chloroethyl)pyridine .

Synthesis Analysis

The synthesis of 2-(1-Chloroethyl)pyridine and its derivatives has been reported in various scientific literature . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

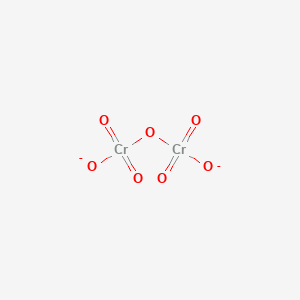

The InChI code for 2-(1-Chloroethyl)pyridine is 1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Chemical Reactions Analysis

2-(1-Chloroethyl)pyridine has been reported to undergo various chemical reactions. For example, it reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . In acetohydroxamate–acetohydroxamic acid buffers, the elimination reaction competes with the SN2 reaction .Physical And Chemical Properties Analysis

2-(1-Chloroethyl)pyridine is a light yellow liquid . It should be stored in a freezer .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications of Pyrimidines

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The synthesis of several pyrido[1,2-c]pyrimidines containing a sulfur, oxygen, or nitrogen functionality at C-1 was reported on solid-phase via the iminophosphorane procedure . The anti-inflammatory potential of the synthesized compounds was evaluated via the carrageenan paw edema analysis in mice .

Results or Outcomes

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Applications of Pyridinium Salts

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .

Methods of Application or Experimental Procedures

The review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .

Results or Outcomes

Pyridinium salts have shown their importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Pyridine Derivatives in Medicinal Drugs

Summary of the Application

Many pyridines of commercial interest find application in market areas where bioactivity is important, as in medicinal drugs .

Methods of Application or Experimental Procedures

Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The parent compound is pyridine itself . Substituents are indicated either by the numbering shown, 1 through 6, or by the Greek letters, α, β or γ .

Results or Outcomes

Pyridine derivatives have been commercially important since the early twentieth century, but most prominently so during World War II and thereafter . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .

Pyridine Derivatives in Agricultural Products

Specific Scientific Field

Agricultural Chemistry

Summary of the Application

Pyridine derivatives find application in agricultural products such as herbicides, insecticides, fungicides, and plant growth regulators .

Methods of Application or Experimental Procedures

Pyridine compounds are used as intermediates in the manufacture of commercially useful final products .

Results or Outcomes

Pyridines can be classified as specialty chemicals because of a relatively lower sales volume than commodity chemicals . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .

Pyridine Derivatives in Polymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Pyridines also have significant market applications outside the realm of bioactive ingredients. For instance, polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function, rather than for any bioactivity .

Methods of Application or Experimental Procedures

Pyridine compounds are used as intermediates in the manufacture of commercially useful final products . These further substituted pyridine compounds derived from alkylpyridines are in turn often used as intermediates in the manufacture of commercially useful final products .

Results or Outcomes

Pyridine Derivatives in Anti-Cholinesterase Inhibitors

Summary of the Application

Pyridinium salts have shown their importance as anti-cholinesterase inhibitors .

Safety And Hazards

Direcciones Futuras

Research on 2-(1-Chloroethyl)pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future directions may include the development of new synthetic methods, the exploration of its reactivity in various chemical reactions, and the investigation of its potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

2-(1-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506498 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)pyridine | |

CAS RN |

10445-92-8 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)